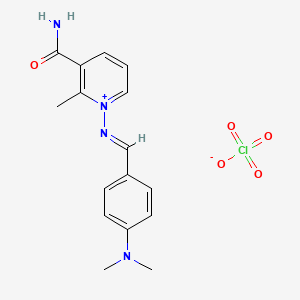
Sodium 2,5-dichloro-4-((4-(diethylamino)-o-tolyl)azo)benzenesulphonate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Sodium 2,5-dichloro-4-((4-(diethylamino)-o-tolyl)azo)benzenesulphonate: is a synthetic organic compound known for its vibrant color and utility in various industrial applications. It is a member of the azo dye family, characterized by the presence of an azo group (-N=N-) linking two aromatic rings. This compound is commonly used as a dye in textiles, food, and cosmetics due to its stability and intense coloration.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of Sodium 2,5-dichloro-4-((4-(diethylamino)-o-tolyl)azo)benzenesulphonate typically involves a diazotization reaction followed by azo coupling. The process begins with the diazotization of 2,5-dichloroaniline in the presence of sodium nitrite and hydrochloric acid to form the diazonium salt. This intermediate is then coupled with 4-(diethylamino)-o-toluidine under alkaline conditions to produce the azo dye.
Industrial Production Methods: In an industrial setting, the production of this compound is scaled up using continuous flow reactors to ensure consistent quality and yield. The reaction conditions are carefully controlled, including temperature, pH, and reactant concentrations, to optimize the formation of the desired product while minimizing by-products.
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: Sodium 2,5-dichloro-4-((4-(diethylamino)-o-tolyl)azo)benzenesulphonate can undergo oxidation reactions, leading to the formation of quinone derivatives.
Reduction: The azo group can be reduced to form corresponding amines, which can further participate in various chemical reactions.
Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as halogenation or nitration.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium dithionite or zinc in acetic acid are typically used.
Substitution: Electrophilic reagents like chlorine or nitric acid are used under controlled conditions.
Major Products:
Oxidation: Quinone derivatives.
Reduction: Corresponding amines.
Substitution: Halogenated or nitrated derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry: In chemistry, Sodium 2,5-dichloro-4-((4-(diethylamino)-o-tolyl)azo)benzenesulphonate is used as a pH indicator and a reagent in various analytical techniques due to its color-changing properties.
Biology: The compound is employed in biological staining to highlight specific structures in cells and tissues, aiding in microscopic analysis and research.
Medicine: While not commonly used directly in medicine, derivatives of this compound are explored for their potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: In the industrial sector, this compound is widely used as a dye in textiles, food, and cosmetics. Its stability and vibrant color make it a popular choice for coloring fabrics, food products, and personal care items.
Wirkmechanismus
The primary mechanism of action of Sodium 2,5-dichloro-4-((4-(diethylamino)-o-tolyl)azo)benzenesulphonate involves its interaction with light and its ability to absorb specific wavelengths, resulting in its characteristic color. The azo group (-N=N-) plays a crucial role in this process, as it allows for the delocalization of electrons across the aromatic rings, enhancing the compound’s chromophoric properties.
Vergleich Mit ähnlichen Verbindungen
- Sodium 2,5-dichloro-4-((4-(diethylamino)-2-methylphenyl)azo)benzenesulphonate
- Sodium 2,5-dichloro-4-((4-(dimethylamino)-o-tolyl)azo)benzenesulphonate
- Sodium 2,5-dichloro-4-((4-(diethylamino)-p-tolyl)azo)benzenesulphonate
Comparison: While these compounds share similar structures and properties, Sodium 2,5-dichloro-4-((4-(diethylamino)-o-tolyl)azo)benzenesulphonate is unique due to its specific substitution pattern on the aromatic rings, which influences its color and stability. The presence of the diethylamino group enhances its solubility and interaction with various substrates, making it a preferred choice in certain applications.
Eigenschaften
CAS-Nummer |
85188-09-6 |
|---|---|
Molekularformel |
C17H18Cl2N3NaO3S |
Molekulargewicht |
438.3 g/mol |
IUPAC-Name |
sodium;2,5-dichloro-4-[[4-(diethylamino)-2-methylphenyl]diazenyl]benzenesulfonate |
InChI |
InChI=1S/C17H19Cl2N3O3S.Na/c1-4-22(5-2)12-6-7-15(11(3)8-12)20-21-16-9-14(19)17(10-13(16)18)26(23,24)25;/h6-10H,4-5H2,1-3H3,(H,23,24,25);/q;+1/p-1 |
InChI-Schlüssel |
NURCUAFFHLSXNJ-UHFFFAOYSA-M |
Kanonische SMILES |
CCN(CC)C1=CC(=C(C=C1)N=NC2=CC(=C(C=C2Cl)S(=O)(=O)[O-])Cl)C.[Na+] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


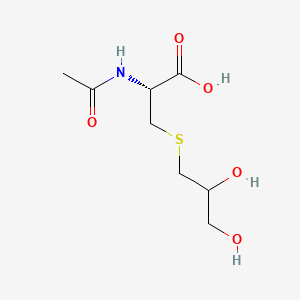
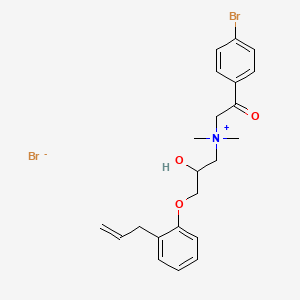

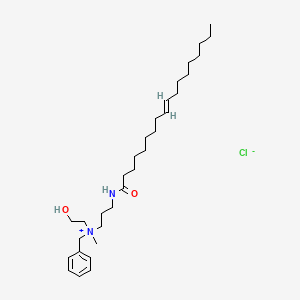
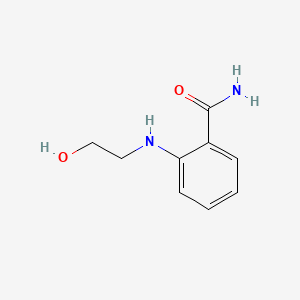




![1-[4-(Dimethylamino)phenyl]-5-(4-methylphenyl)penta-1,4-dien-3-one](/img/structure/B12694834.png)


